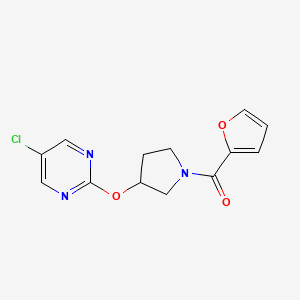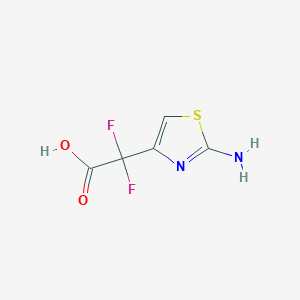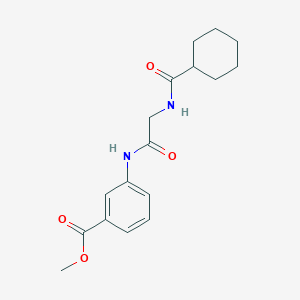![molecular formula C28H29N3O2 B2993842 1-(2,6-dimethylphenyl)-4-(1-(2-(o-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one CAS No. 942884-05-1](/img/structure/B2993842.png)
1-(2,6-dimethylphenyl)-4-(1-(2-(o-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(2,6-dimethylphenyl)-4-(1-(2-(o-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one” is a complex organic molecule. It contains a pyrrolidin-2-one group, which is a five-membered lactam (a cyclic amide). It also has a benzo[d]imidazol-2-yl group, which is a fused benzene and imidazole ring. The molecule also contains a 2,6-dimethylphenyl group and an o-tolyloxyethyl group .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present .Chemical Reactions Analysis
The reactivity of this compound would depend on the functional groups present. For example, the lactam group might undergo hydrolysis to form an amino acid. The benzo[d]imidazol-2-yl group might participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would need to be determined experimentally. These properties would be influenced by factors like the polarity of the molecule and the types of intermolecular forces present .Applications De Recherche Scientifique
Antimicrobial and Antitumor Applications
Compounds with structural similarities to 1-(2,6-dimethylphenyl)-4-(1-(2-(o-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one have shown considerable antimycobacterial activity against drug-sensitive and resistant Mycobacterium tuberculosis strains. For example, novel imidazo[1,2-a]pyridine-3-carboxamide derivatives have been synthesized, demonstrating significant activity and safety indices (Lv et al., 2017). Additionally, some synthesized compounds have shown promising antioxidant activities, indicating potential therapeutic benefits beyond antimicrobial effects (Bialy & Gouda, 2011).
Fluorescence Sensing and Organic Electronics
Several compounds structurally related to the queried chemical have been utilized in fluorescence sensing, highlighting their potential in detecting benzaldehyde-based derivatives (Shi et al., 2015). Moreover, research into organic electronics has identified compounds with potential applications in organic light-emitting devices (OLEDs), indicating the role these chemicals could play in the development of new electroluminescent materials (Dobrikov et al., 2011).
Molecular Docking and Drug Design
The molecular docking and in vitro screening of novel pyridine and fused pyridine derivatives have revealed moderate to good binding energies, suggesting their utility in drug discovery processes. This research indicates the potential of such compounds in antimicrobial and antioxidant applications (Flefel et al., 2018).
Catalysis and Chemical Synthesis
Studies on imidazo[1,5-a]pyridin-3-ylidenes as bifunctional N-heterocyclic carbene ligands for Cu-catalyzed reactions highlight the versatility of these compounds in chemical synthesis, particularly in C–H carboxylation with CO2 (Park et al., 2017). This opens avenues for their use in green chemistry applications.
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-(2,6-dimethylphenyl)-4-[1-[2-(2-methylphenoxy)ethyl]benzimidazol-2-yl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N3O2/c1-19-9-4-7-14-25(19)33-16-15-30-24-13-6-5-12-23(24)29-28(30)22-17-26(32)31(18-22)27-20(2)10-8-11-21(27)3/h4-14,22H,15-18H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INDLABONRCQYKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CCOC5=CC=CC=C5C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,6-dimethylphenyl)-4-(1-(2-(o-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2993761.png)







![[(1R,2S,5S,7R,8R,9R,10S,11R,18R)-7,10-Diacetyloxy-9-hydroxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-18-yl] acetate](/img/structure/B2993774.png)

![7-Bromospiro[2.5]octan-6-one](/img/structure/B2993779.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]acetamide](/img/structure/B2993780.png)
